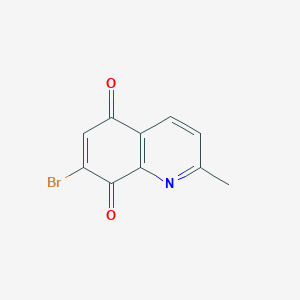
7-Bromo-2-methylquinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methylquinoline-5,8-dione: is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and two ketone groups at the 5th and 8th positions on the quinoline ring. This compound is known for its versatility as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-5,8-dione typically involves the amination of 7-bromoquinoline with cyclohexylamine or benzylamine . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by nucleophiles such as amines, leading to the formation of 7-alkylamino-2-methylquinoline-5,8-diones.
Reduction: The ketone groups at the 5th and 8th positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines (e.g., cyclohexylamine, benzylamine), ethanol or methanol as solvents, reflux conditions.
Reduction: Sodium borohydride, methanol or ethanol as solvents, room temperature.
Oxidation: Hydrogen peroxide, acetic acid as solvent, room temperature.
Major Products:
Nucleophilic Substitution: 7-alkylamino-2-methylquinoline-5,8-diones.
Reduction: 7-Bromo-2-methylquinoline-5,8-diol.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
Chemistry: 7-Bromo-2-methylquinoline-5,8-dione is used as a synthetic intermediate in the preparation of various heterocyclic compounds, including piperidine derivatives .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and cancer cell lines .
Medicine: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its versatility as a synthetic intermediate makes it valuable in various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, its derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth .
Comparación Con Compuestos Similares
7-Bromo-2-methylquinoline: This compound lacks the ketone groups at the 5th and 8th positions, making it less reactive in certain chemical reactions.
2-Methylquinoline-5,8-dione: This compound lacks the bromine atom at the 7th position, which affects its reactivity and biological activity.
Uniqueness: 7-Bromo-2-methylquinoline-5,8-dione is unique due to the presence of both the bromine atom and the ketone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C10H6BrNO2 |
|---|---|
Peso molecular |
252.06 g/mol |
Nombre IUPAC |
7-bromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H6BrNO2/c1-5-2-3-6-8(13)4-7(11)10(14)9(6)12-5/h2-4H,1H3 |
Clave InChI |
HZWDPAOBGLCOQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


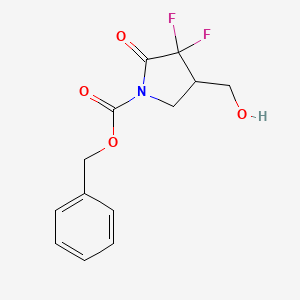
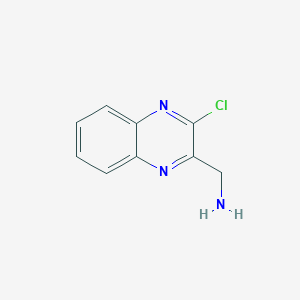
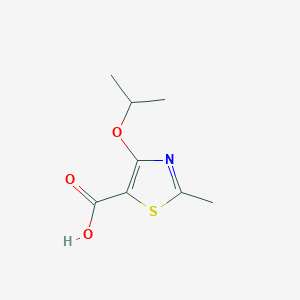
![6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11781531.png)



![2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)
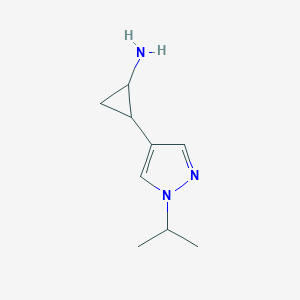
![4-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B11781570.png)
![3-(2-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11781584.png)


![(4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-3-yl)(phenyl)methanone](/img/structure/B11781599.png)
